2-(2-Amino-5-bromobenzoyl)pyridine-d4
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Overview
Description
“2-(2-Amino-5-bromobenzoyl)pyridine-d4” is a chemical compound with the molecular formula C12H5D4BrN2O . It’s also known as "(2-Amino-5-bromophenyl) [(2H4)-2-pyridinyl]methanone" .
Physical and Chemical Properties The molecular weight of this compound is 277.12 . It has a melting point of 98-100℃, a boiling point of 451℃, and a density of 1.546 . It’s slightly soluble in DMSO and sparingly soluble in methanol .
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds related to "2-(2-Amino-5-bromobenzoyl)pyridine-d4" have been utilized as precursors in the synthesis of a variety of heterocycles, including pyrimidine, pyridine, and phthalazinone derivatives. These heterocyclic compounds have wide applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological activities and chemical properties (El-Hashash et al., 2012).
Antimicrobial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities. The antimicrobial study revealed that these compounds showed good or moderate activity, highlighting their potential as leads for the development of new antimicrobial agents (Bayrak et al., 2009).
Material Science Applications
The related compounds have been studied for their ability to form supramolecular gelators, which are compounds that can gelate solvents to form a three-dimensional network. These materials have potential applications in drug delivery, tissue engineering, and as sensors. The ability to form gels in specific solvents and respond to metal ions makes them interesting for selective metal ion sensing and ionic conductivity studies (Panja et al., 2018).
Quantum Mechanical Investigations
Some studies focus on the synthesis of novel pyridine-based derivatives, followed by Density Functional Theory (DFT) studies to understand their electronic properties. This research highlights the potential use of these compounds in electronic applications, such as dopants for liquid crystals, based on their electrostatic potential, molecular orbitals, and dipole moments (Ahmad et al., 2017).
Antibacterial Compound Analysis
The charge transfer and spectral analysis of related compounds have also been studied, providing insights into their stability, basicity, and potential antibacterial properties. These studies are crucial for the development of new antibacterial agents and understanding the molecular basis of their activity (Beaula et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are often used in drug design to modify the drug’s metabolic stability and pharmacokinetics.
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions and pathways.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVZPFKJBLTYCC-VTBMLFEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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